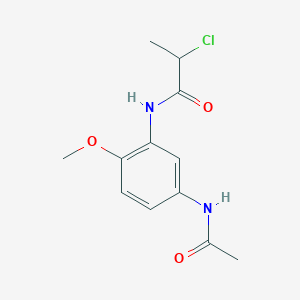

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

説明

特性

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-chloropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c1-7(13)12(17)15-10-6-9(14-8(2)16)4-5-11(10)18-3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGDNBXHAHYSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)NC(=O)C)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to the Pharmacokinetic Profiling of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in Murine Models

This guide provides a comprehensive framework for conducting a robust pharmacokinetic (PK) study of the novel chemical entity 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in a murine model. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental causality, and adherence to regulatory standards.

Introduction: The Rationale for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is underpinned by a thorough understanding of its interaction with a biological system. Pharmacokinetics (PK), the study of what the body does to a drug, is a cornerstone of this process.[1][2] It describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing critical insights that guide dose selection, predict efficacy, and identify potential safety issues.[1][2][3]

For the compound 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide , a substituted propanamide, early characterization of its PK profile in a relevant preclinical species is paramount.[4][5] The presence of a chloro- group, an amide linkage, and an acetamido-methoxyphenyl moiety suggests potential metabolic pathways including hydrolysis, dealkylation, and conjugation. Understanding the rate and extent of these processes, along with the compound's absorption and elimination kinetics, is essential for making informed decisions in a drug development program.[1][6]

This guide will detail the necessary steps to establish a validated, trustworthy, and reproducible PK profile for this compound in murine models.

Preclinical Study Design: Building a Foundation of Quality Data

A successful PK study begins with a meticulously planned experimental design.[7] The choices made at this stage directly impact the quality and interpretability of the resulting data.

Selection of a Relevant Animal Model

The mouse is a commonly used species for early PK screening due to its small size, well-characterized genetics, and the availability of various strains.[2][8] For an initial PK study, a standard inbred strain such as the C57BL/6 or BALB/c mouse is often appropriate.

Causality: The choice of strain is critical. While standard strains are suitable for initial screens, if specific metabolic pathways are anticipated to be critical for the compound's clearance, the use of humanized transgenic mouse models might be considered.[9][10][11] For instance, if metabolism is expected to be dominated by a specific cytochrome P450 enzyme that has known species differences, a mouse model expressing the human ortholog could provide more translatable data.[10][11]

Dose Formulation and Route of Administration

The formulation must ensure the compound is fully solubilized and stable for the duration of the experiment. The route of administration should align with the intended clinical use.[12]

-

Intravenous (IV) Administration: An IV dose is essential for determining fundamental PK parameters like clearance (CL) and volume of distribution (Vdss). A solution-based formulation is required, often using vehicles like saline, PBS, or a co-solvent system (e.g., DMSO, PEG400, ethanol).

-

Oral (PO) Administration: For compounds intended for oral delivery, administration via gavage is standard. This allows for the assessment of oral bioavailability (F%). Formulations may include solutions, suspensions, or emulsions.

Trustworthiness: A pilot formulation study should be conducted to assess the solubility and stability of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in the selected vehicles. This pre-analysis prevents dosing inaccuracies that would invalidate the entire study.

Study Design and Dosing Cohorts

A typical study design for an initial PK assessment involves single-dose administration to multiple cohorts of mice.

| Cohort | Route | Dose Level (mg/kg) | Number of Animals (per time point) | Purpose |

| 1 | IV | 1 | 3 | Determine absolute bioavailability, clearance, volume of distribution. |

| 2 | PO | 5 | 3 | Determine oral absorption characteristics and oral bioavailability. |

| 3 | PO | 25 | 3 | Assess dose proportionality of exposure. |

Causality: Including at least two oral dose levels is crucial for evaluating dose proportionality.[13] If the exposure (AUC) increases linearly with the dose, the compound is said to exhibit linear pharmacokinetics in that dose range. Non-linearity can suggest saturation of absorption or elimination pathways, which has significant implications for clinical dose selection.[14]

In-Vivo Experimental Workflow: Precise Execution for Reliable Data

The in-vivo phase requires meticulous attention to detail to minimize variability and ensure animal welfare.

Step-by-Step Protocol for Sample Collection

-

Animal Acclimation: Mice should be acclimated for at least 3-5 days upon arrival to the facility.

-

Fasting: For oral dosing cohorts, animals are typically fasted overnight (4-8 hours) to reduce variability in gastric emptying and absorption. Water should be available ad libitum.

-

Pre-dose Sample: A pre-dose (t=0) blood sample is collected from each animal.

-

Dose Administration: The compound is administered accurately based on the most recent body weight. The time of dosing is recorded precisely.

-

Blood Sampling: Blood samples (typically 25-50 µL) are collected at specified time points. A sparse sampling design is often used, where each animal is bled at a subset of the total time points to minimize blood loss.[15][16]

-

IV Cohort Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

PO Cohort Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.

-

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA). The tubes are immediately placed on ice and then centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Plasma is transferred to clearly labeled tubes and stored at -80°C until bioanalysis.

Visualization of the Experimental Workflow

Caption: High-level workflow for a murine pharmacokinetic study.

Bioanalytical Method: Ensuring Accurate Quantification

The quantification of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in plasma requires a highly selective and sensitive bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18]

Method Development and Validation

The development and validation of the bioanalytical method must adhere to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[17][19][20] This ensures the data is reliable and reproducible.

Trustworthiness: A full validation is a self-validating system that demonstrates the method is fit for its intended purpose.[17] Key validation parameters include:

-

Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous matrix components and potential metabolites.[20][21]

-

Accuracy and Precision: The accuracy (% bias) and precision (% CV) of the assay are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high).

-

Calibration Curve: A calibration curve, typically with 6-8 non-zero standards, establishes the relationship between analyte concentration and instrument response.[21]

-

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.[21]

-

Stability: The stability of the analyte must be assessed under various conditions that mimic the sample lifecycle (e.g., freeze-thaw, bench-top, long-term storage).

Sample Analysis Protocol

-

Sample Preparation: A simple and robust sample preparation technique like protein precipitation is often employed. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile) containing a stable isotope-labeled internal standard.

-

Centrifugation: The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

-

Data Processing: The resulting chromatograms are processed to determine the peak area ratio of the analyte to the internal standard. This ratio is used to calculate the concentration of the unknown samples by interpolating from the calibration curve.

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Ensures the measured value is close to the true value. |

| Precision | ≤15% CV (≤20% at LLOQ) | Demonstrates the reproducibility of the measurement. |

| Selectivity | No significant interfering peaks at the analyte retention time. | Guarantees that only the intended analyte is being measured. |

| Recovery | Consistent and reproducible. | Assesses the efficiency of the extraction process across the concentration range. |

Pharmacokinetic Data Analysis

Once the plasma concentration-time data are available, pharmacokinetic parameters are calculated. Non-compartmental analysis (NCA) is the most common method for this, as it relies on fewer assumptions than model-based approaches.[13][14][15][16]

Key Pharmacokinetic Parameters

The following key parameters are derived from the concentration-time data using the trapezoidal rule.[14][22]

-

Cmax (Maximum Concentration): The highest observed plasma concentration.

-

Tmax (Time to Cmax): The time at which Cmax is observed.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-Life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time (IV data only).

-

Vdss (Volume of Distribution at Steady State): The apparent volume into which the drug distributes (IV data only).

-

F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Visualization of PK Analysis Logic

Caption: Relationship between raw data and key PK parameters in NCA.

Interpreting the Data

The calculated PK parameters provide a comprehensive picture of the compound's behavior.

| Parameter | Example Value (PO, 5 mg/kg) | Interpretation |

| Cmax | 1500 ng/mL | The peak concentration achieved after oral dosing. |

| Tmax | 1.0 hr | The compound is absorbed relatively quickly. |

| AUC (0-inf) | 7500 hr*ng/mL | Represents the total systemic exposure to the compound. |

| t1/2 | 4.5 hr | The time it takes for the body to eliminate half of the compound. |

| F% | 65% | Indicates good oral absorption and/or low first-pass metabolism. |

Causality: A high clearance value would suggest efficient elimination by the liver and/or kidneys. A large volume of distribution indicates that the compound distributes extensively into tissues outside of the bloodstream. High bioavailability suggests the compound is well-absorbed and survives metabolism in the gut wall and liver before reaching systemic circulation. These insights are crucial for predicting human PK and designing future efficacy and toxicology studies.[23]

Conclusion

This guide outlines a robust, scientifically sound framework for determining the pharmacokinetic profile of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in murine models. By adhering to these principles of careful study design, precise in-vivo execution, validated bioanalytical methods, and appropriate data analysis, researchers can generate high-quality, reliable data. This data forms the bedrock upon which further development decisions for this NCE will be made, ultimately impacting its potential to become a successful therapeutic agent.

References

- Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?

- Gu, X., & Manautou, J. E. (2011, December 1). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Current Drug Metabolism.

- Xyzagen. Phase 1 Noncompartmental PK Analysis (NCA).

- MathWorks. Noncompartmental Analysis - MATLAB & Simulink.

- Gonzalez, F. J. (2018, December 28). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. MDPI.

- Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis.

- Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed.

- Purdue University. (2024, May 2). DMPK Mouse Models and Drug Development. Borch Department of Medicinal Chemistry and Molecular Pharmacology.

- Wertheim UF Scripps Institute. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules.

- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.

- Biomere. (2024, October 16). Humanized Mouse Models for DMPK Studies.

- Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.

- Taylor & Francis Online. (2024, May 10). Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules.

- WuXi AppTec. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.

- MuriGenics. Pk/bio-distribution.

- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.

- European Medicines Agency. ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals.

- U.S. Food and Drug Administration. Bioanalytical Method Validation.

- Analytical Chemistry. (2024, July 10). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. ACS Publications.

- National Center for Biotechnology Information. (n.d.). Evaluation of pharmacokinetic and pharmacodynamic profiles of liposomes for the cell type-specific delivery of small molecule drugs. PubMed Central.

- NextSDS. 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide — Chemical Substance Information.

- U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.

- Frontiers. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug.

- Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights.

- National Center for Biotechnology Information. ML348. PubChem.

- Duke University. Preclinical Regulatory Requirements. Social Science Research Institute.

- National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. PubMed Central.

- National Center for Biotechnology Information. Propanamide, 2-chloro-N,N-diethyl-. PubChem.

- Cheméo. Chemical Properties of Propanamide (CAS 79-05-0).

- Chemspace. N-(5-chloro-2-methoxyphenyl)-2-(2-methoxyphenoxy)propanamide.

Sources

- 1. prisysbiotech.com [prisysbiotech.com]

- 2. Pk/bio-distribution | MuriGenics [murigenics.com]

- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 4. Propanamide, 2-chloro-N,N-diethyl- | C7H14ClNO | CID 41046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide (CAS 79-05-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. tandfonline.com [tandfonline.com]

- 7. infinixbio.com [infinixbio.com]

- 8. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomere.com [biomere.com]

- 12. fda.gov [fda.gov]

- 13. xyzagen.com [xyzagen.com]

- 14. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]

- 15. Noncompartmental Analysis - MATLAB & Simulink [mathworks.com]

- 16. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 20. fda.gov [fda.gov]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. certara.com [certara.com]

- 23. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]

A Comprehensive Technical Guide to the Preclinical Toxicity Screening of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

Part 1: Foundational Strategy and Compound Analysis

The journey of a new chemical entity from the laboratory to the clinic is contingent upon a thorough assessment of its safety profile. Preclinical toxicology studies are paramount in identifying potential hazards, characterizing dose-response relationships, and informing the design of safe clinical trials.[1] For a novel compound like 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide, a systematic and tiered approach to toxicity screening is essential.

Structural and Mechanistic Considerations:

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide belongs to the acetamide class of compounds. The presence of a chloroacetamide group is a key structural feature that warrants careful toxicological evaluation. Chloroacetamides are known to be reactive and can act as alkylating agents, potentially interacting with cellular nucleophiles such as proteins and DNA. This raises a theoretical concern for potential cytotoxicity and genotoxicity. Some acetamide derivatives have been investigated for their antimicrobial properties, suggesting possible interactions with biological systems.[2][3]

Our proposed screening cascade is designed to first assess the intrinsic cellular toxicity and genotoxic potential of the compound through a series of in vitro assays. Promising candidates with an acceptable in vitro profile would then advance to more comprehensive in vivo studies to evaluate systemic toxicity and establish a preliminary safety window. This tiered approach is not only resource-efficient but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[4]

Overall Preclinical Toxicity Screening Workflow

Caption: A tiered approach to preclinical toxicity screening, starting with in vitro assays.

Part 2: In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro toxicity testing provides the initial gatekeeping step in our safety evaluation.[5] These assays are rapid, cost-effective, and can provide mechanistic insights into a compound's potential liabilities.[6][7]

Cytotoxicity Screening

The initial step is to determine the concentration range at which 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide exerts cytotoxic effects on mammalian cells. This is crucial for selecting appropriate concentrations for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a density of 1 x 104 cells/well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM).

-

Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical IC50 Values

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | >1000 |

| HepG2 | 48 | 750 |

| HepG2 | 72 | 500 |

| HEK293 | 24 | >1000 |

| HEK293 | 48 | 800 |

| HEK293 | 72 | 650 |

Genotoxicity Assessment

Genotoxicity assays are critical to evaluate the potential of a compound to cause damage to DNA and chromosomes, which can lead to mutations and cancer.[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

-

Strains and Metabolic Activation: Use at least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a mammalian metabolic activation system (S9 fraction).

-

Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.

-

Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with at least three concentrations of the test compound, with and without S9 metabolic activation.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Genotoxicity Testing Workflow

Caption: A standard two-assay battery for in vitro genotoxicity assessment.

Part 3: In Vivo Toxicology Studies: Evaluating Systemic Effects

Following a favorable in vitro toxicity profile, in vivo studies are conducted to understand the compound's effects in a whole organism.[9] These studies are essential for determining the safety profile and guiding dose selection for clinical trials.[10][11]

Acute Systemic Toxicity

The goal of an acute toxicity study is to determine the short-term adverse effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).[12]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

-

Animal Model: Use a single sex (usually females) of a standard rodent species (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the compound to one animal. The starting dose is selected based on in vitro data and any available information on related compounds.

-

Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential process continues until the MTD is determined.

-

Endpoints: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Repeated Dose Toxicity

Repeated dose studies are crucial for evaluating the toxicological effects of the compound after prolonged exposure. A 28-day study is a common initial investigation.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407)

-

Animal Model: Use both male and female rodents (e.g., Wistar rats).

-

Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group, with a sufficient number of animals per group to ensure statistical power.

-

Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.

-

Monitoring:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined before and at the end of the study.

-

Hematology and Clinical Chemistry: Blood samples collected at termination.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.

-

Toxicokinetics

Toxicokinetic (TK) studies are integrated into the repeated dose toxicity studies to relate the observed toxic effects to the systemic exposure of the compound.[4]

Protocol: Toxicokinetic Measurements

-

Satellite Groups: Include satellite groups of animals for blood sampling at various time points.

-

Sampling: Collect blood samples on the first and last days of the study at pre-dose and several time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).

-

Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the parent compound and any major metabolites.

-

Parameter Calculation: Calculate key TK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

Part 4: Data Integration and Risk Assessment

The culmination of the preclinical toxicity screening is a comprehensive risk assessment. This involves integrating all the data from the in vitro and in vivo studies to:

-

Identify target organs of toxicity.

-

Characterize the dose-response relationship for each adverse effect.

-

Determine the No Observed Adverse Effect Level (NOAEL).

-

Relate the toxic findings to the systemic exposure of the compound.

This integrated safety profile is essential for making a "Go/No-Go" decision for progressing the compound into clinical development and for calculating a safe starting dose for first-in-human studies.

References

- Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8). InfinixBio.

- In vivo toxicology and safety pharmacology. Nuvisan.

- Toxicology Studies. Pacific BioLabs.

- Safety Guidelines. ICH.

- A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. Benchchem.

- preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH.

- In vivo toxicology studies. Vivotecnia.

- Drug development | Preclinical, in vivo, ADME. Labtoo.

- ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration (TGA). (2024, December 12).

- guidance on nonclinical safety studies for the conduct of human clinical trials and marketing authorization. PMDA.

- Biomarkers for in vitro developmental toxicity screening in a human system. FDA. (2021, September 24).

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Discovery World.

- ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). (1997, September 30).

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. (2025, January 23).

-

In Vitro Toxicity Testing. Miltenyi Biotec. Retrieved from [Link]

- 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide — Chemical Substance Information. NextSDS.

- 3-[2-chloro-N-(2-methoxyphenyl)acetamido]propanamide. NextSDS.

- Safety data sheet. BASF. (2025, July 1).

-

Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics, 2(2), 74–79. Retrieved from [Link]

-

de Assis, R. P., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. Retrieved from [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Retrieved from [Link]

- In-depth Technical Guide on the Core Mechanism of Action of N-(2-methoxy-5-sulfamoylphenyl)acetamide. Benchchem.

-

da Silva, J. P., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. Retrieved from [Link]

- Toxicology Chemical Products. IITRI.

-

609-65-4 - Japan Existing Chemical Database (JECDB). National Institute of Health Sciences. Retrieved from [Link]

Sources

- 1. Toxicological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis | MDPI [mdpi.com]

- 3. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmda.go.jp [pmda.go.jp]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. kosheeka.com [kosheeka.com]

- 8. ICH Official web site : ICH [ich.org]

- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 10. infinixbio.com [infinixbio.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

- 12. nuvisan.com [nuvisan.com]

metabolic pathways of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolism of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide in Human Liver Microsomes

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug discovery and development, providing critical insights into a compound's pharmacokinetics, efficacy, and potential for drug-drug interactions.[1][2] This guide presents a comprehensive, albeit prospective, framework for elucidating the metabolic fate of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide using human liver microsomes (HLMs) as a primary in vitro model system. Due to the absence of specific metabolic data for this compound in publicly available literature, this document serves as an illustrative technical blueprint. It outlines a scientifically rigorous approach, detailing the rationale for experimental design, step-by-step protocols for metabolic stability and metabolite identification, advanced analytical methodologies, and the predicted biotransformation pathways based on the molecule's structural motifs. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetics (DMPK).

Introduction: The Imperative of Metabolic Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism, the enzymatic conversion of drugs into more water-soluble compounds, is predominantly carried out by enzymes in the liver.[1][2] These biotransformations can significantly alter a drug's activity, duration of action, and toxicity profile. Therefore, early in vitro assessment of metabolic pathways is mandated by regulatory agencies to ensure the safety and efficacy of investigational drugs.[3][4][5]

Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[6][7] They are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[6][7][8] Their cost-effectiveness, ease of use, and amenability to high-throughput screening make them an indispensable tool for initial metabolic profiling.[1][2][9]

This document details the proposed investigation into the metabolism of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide, a compound featuring several functional groups susceptible to enzymatic attack: an amide linkage, a chloroalkane moiety, an acetamido group, and a methoxy group on an aromatic ring.

Experimental Strategy: A Multi-Faceted Approach

A robust investigation into the metabolic fate of our target compound requires a multi-step, logical workflow. The primary objectives are to determine its metabolic stability and to identify the structure of its major metabolites.

Figure 1: High-level experimental workflow for metabolic investigation.

Predicted Metabolic Pathways of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

Based on the compound's structure, we can hypothesize several major biotransformation reactions catalyzed by HLM enzymes. These reactions fall into two main categories: Phase I (functionalization) and Phase II (conjugation).

Phase I Reactions (CYP-Mediated)

Cytochrome P450 enzymes are the primary drivers of Phase I metabolism.[10]

-

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.

-

O-Demethylation: Removal of the methyl group from the methoxy ether, yielding a phenol.

-

Amide Hydrolysis: Cleavage of the propanamide bond, splitting the molecule. While often mediated by other hydrolases, some CYPs can facilitate oxidative cleavage of amides.[11]

-

N-Deacetylation: Hydrolysis of the acetamido group to yield an aniline derivative.

-

Oxidative Dechlorination: Replacement of the chlorine atom with a hydroxyl group, which may then tautomerize to a ketone.

Phase II Reactions (UGT-Mediated)

If Phase I reactions produce a hydroxyl group, it can be further conjugated.

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the microsomal membrane can attach glucuronic acid to newly formed hydroxyl groups, significantly increasing water solubility.[6][7]

Figure 2: Predicted metabolic pathways for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Metabolic Stability Assessment

Objective: To determine the rate of disappearance of the parent compound and calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Materials:

-

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide (Test Article)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

0.5 M Potassium Phosphate Buffer, pH 7.4

-

NADPH Regenerating System (NRS) Solution A (NADP+ and Glucose-6-Phosphate)

-

NRS Solution B (Glucose-6-Phosphate Dehydrogenase)

-

Control compounds (e.g., Diclofenac for high clearance, Propranolol for moderate clearance)[12]

-

Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

-

96-well incubation plates and sealing mats

-

Incubator shaker set to 37°C

Procedure:

-

Preparation: Thaw HLM and NRS solutions on ice.[7] Prepare a 1 mg/mL working solution of HLM in phosphate buffer.

-

Reaction Mixture: In the 96-well plate, prepare the main reaction mixture (per well):

-

175 µL Phosphate Buffer (0.5 M, pH 7.4)

-

10 µL HLM working solution (Final concentration: 0.5 mg/mL)

-

5 µL NRS Solution A

-

-

Pre-incubation: Add 5 µL of the Test Article (final concentration e.g., 1 µM). Include wells for control compounds and negative controls (no NRS). Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiation: Initiate the reaction by adding 5 µL of NRS Solution B. This is time point T=0.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold ACN with IS.[6]

-

Sample Processing: Once all time points are collected, seal the plate and vortex vigorously for 2 minutes. Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[12]

Data Analysis: The disappearance of the parent compound over time is monitored. Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line gives the elimination rate constant (k).

-

Half-life (t½): 0.693 / k

-

Intrinsic Clearance (CLint): (k / [microsomal protein concentration]) * (mL incubation / mg microsomes)

Protocol 2: Metabolite Identification (MetID)

Objective: To generate and identify the major Phase I and Phase II metabolites.

Materials: Same as Protocol 1, with the addition of:

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Alamethicin (a pore-forming agent to improve UGT activity)[6][7]

Procedure:

-

Preparation: Prepare two sets of reaction mixtures as in Protocol 1.

-

Set 1 (Phase I): Standard reaction mixture.

-

Set 2 (Phase I + II): To the standard mixture, add UDPGA (final concentration 2 mM) and alamethicin (final concentration 25 µg/mL).[1] Pre-incubate this mixture on ice for 15 minutes to activate UGTs.

-

-

Incubation: Add the Test Article at a higher concentration (e.g., 10 µM) to maximize metabolite formation. Incubate for a fixed time (e.g., 60 minutes, informed by the stability assay) at 37°C.

-

Controls:

-

T=0 Control: Terminate the reaction immediately after adding the Test Article.

-

No NADPH Control: Omit the NRS to check for non-CYP mediated degradation.

-

-

Termination & Processing: Terminate and process the samples as described in Protocol 1.

-

Analysis: Analyze the supernatant by high-resolution LC-MS/MS.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite analysis due to its exceptional sensitivity and specificity.[13][14][15]

-

Chromatography: A reversed-phase C18 column is typically used to separate the parent compound from its more polar metabolites using a water/acetonitrile gradient.

-

Mass Spectrometry:

-

Full Scan (MS1): The instrument scans a wide mass range to detect all ions present in the sample. Metabolite detection software can then search this data for expected mass shifts corresponding to common metabolic reactions (see Table 2).

-

Tandem MS (MS/MS or MS2): The instrument isolates an ion of interest (a potential metabolite) and fragments it. The resulting fragmentation pattern provides structural information, which can be compared to the fragmentation pattern of the parent drug to pinpoint the site of metabolic modification.[16] High-resolution mass spectrometry (HRMS) allows for the determination of elemental compositions, further confirming metabolite identity.[17][18]

-

Data Presentation & Interpretation

Quantitative Stability Data

The results from the metabolic stability assay should be tabulated for clarity.

| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |

| Test Article | 15.2 | 45.6 | High Clearance |

| Diclofenac | < 5 | > 138 | High Clearance |

| Propranolol | 22.5 | 30.8 | Moderate Clearance |

| Negative Control | > 60 | < 11.5 | Stable |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Qualitative Metabolite Data

The MetID study results can be summarized by listing the detected mass shifts and their proposed biotransformations.

| Metabolite ID | Mass Shift (Da) | Proposed Biotransformation | Detected in |

| M1 | +15.99 | Hydroxylation | Phase I |

| M2 | -14.02 | O-Demethylation | Phase I |

| M3 | -42.01 | N-Deacetylation | Phase I |

| M4 | +176.03 | Glucuronidation of M1/M2 | Phase II |

| (Note: Data are hypothetical and for illustrative purposes only.) |

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for investigating the . By systematically conducting metabolic stability and metabolite identification assays, coupled with high-resolution LC-MS/MS analysis, researchers can effectively predict the compound's in vivo clearance, identify its major metabolites, and elucidate its primary biotransformation routes. This foundational knowledge is indispensable for guiding further drug development, informing clinical trial design, and ultimately ensuring the safety and efficacy of new therapeutic agents.

References

- Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10:277.

- BioIVT. (n.d.).

- Gajula, S. N. R., et al. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

- Basit, A., et al. (2020). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 48(8), 645-654.

- Protocol Exchange. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1.

- Bourque, E., & Geng, L. (1995). Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450. Archives of Biochemistry and Biophysics, 317(1), 165-174.

- Yamamoto, T., & Iwatsubo, T. (2004).

- Szczesniewski, A., & Adler, C. J. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.

- Gajula, S. N. R. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.

- Reddy, G. N., et al. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697-1722.

- An, B., et al. (2014). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. Journal of Analytical & Bioanalytical Techniques, 5(5), 205.

- Thermo Fisher Scientific. (n.d.). LC-MS Metabolomics Analysis. Thermo Fisher Scientific - JP.

- Zhang, Z., et al. (2002). Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil. Biochemistry, 41(8), 2757-2762.

- Lee, H., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 11(7), 405.

- Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.

- Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.

- Al-Awad, J., & Al-Hossaini, A. M. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- European Medicines Agency. (2012).

- Jagar, M., et al. (2023). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Molecules, 28(3), 1363.

- Al-Attraqchi, O., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI.

Sources

- 1. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. regulations.gov [regulations.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. oyc.co.jp [oyc.co.jp]

- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. agilent.com [agilent.com]

- 15. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics [mdpi.com]

- 17. High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

In Vivo Metabolic Profiling and Identification of 2-Chloro-N-(5-acetamido-2-methoxyphenyl)propanamide: A Comprehensive LC-HRMS/MS Guide

Executive Summary

The identification of in vivo metabolites for novel chemical entities requires a rigorous, structurally informed analytical strategy. 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide presents a unique analytical challenge due to its polyfunctional nature, harboring both reactive electrophilic sites and groups susceptible to standard Phase I oxidation. This whitepaper provides an authoritative, step-by-step technical guide to mapping the in vivo metabolic fate of this compound using High-Resolution Mass Spectrometry (HRMS). By leveraging the compound's intrinsic structural liabilities and distinct isotopic signatures, we establish a self-validating workflow that eliminates matrix interference and ensures high-confidence structural elucidation.

Structural Liability Analysis & Predictive Metabolism

As an application scientist, predicting metabolic pathways prior to LC-MS acquisition is critical for establishing targeted data-mining filters. The structural architecture of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide dictates three primary biotransformation routes:

-

The α-Chloroamide Moiety (Phase II Detoxification): The α-chloro group is a classic electrophilic center. In vivo, it is highly susceptible to nucleophilic attack by the sulfhydryl group of glutathione (GSH), catalyzed by hepatic Glutathione S-Transferases (GST). This SN2 displacement of the chlorine atom is a well-documented primary detoxification pathway for1[1]. The resulting GSH conjugate is subsequently processed via the mercapturic acid pathway in the kidneys to form cysteine and N-acetylcysteine conjugates.

-

The 2-Methoxy Group (Phase I Oxidation): Aromatic methoxy groups are prime targets for2[2] (particularly by CYP1A2 and CYP2D6). This cleavage yields a reactive phenol, which can subsequently undergo Phase II glucuronidation or sulfation.

-

The 5-Acetamido Group (Phase I Hydrolysis): Hepatic amidases can hydrolyze the acetamido group to yield a primary aniline, a functional group that often requires further monitoring for potential N-oxidation or N-glucuronidation.

The Self-Validating Diagnostic System: Isotopic Profiling

A cornerstone of this workflow is the compound's intrinsic 35 Cl/ 37 Cl isotopic signature, which presents as a distinct ~3:1 ratio in the mass spectrum.

-

Causality & Validation: If a detected metabolite retains this 3:1 isotopic ratio, the α-chloroamide group is intact (confirming Phase I O-demethylation or deacetylation). If the isotopic signature is absent, the chlorine atom has been displaced (confirming Phase II GSH conjugation). This binary isotopic logic acts as a self-validating filter, drastically reducing false positives from the endogenous biological matrix.

Experimental Protocols: In Vivo Study Design & Sample Preparation

To capture both transient reactive intermediates and terminal excretory products, a comprehensive multi-matrix collection strategy is required.

Step 1: Animal Dosing and Matrix Collection

-

Model: Male Sprague-Dawley rats (n=6), fasted overnight.

-

Administration: 10 mg/kg intravenously (tail vein) and 30 mg/kg orally (gavage) formulated in 5% DMSO / 95% PEG-400.

-

Collection: Blood is collected into K 2 EDTA tubes at pre-dose, 0.5, 1, 2, 4, 8, and 24 h. Urine and feces are collected in metabolic cages over 0–24 and 24–48 h intervals.

-

Causality: K 2 EDTA is specifically chosen over heparin to minimize ion suppression during electrospray ionization (ESI).

Step 2: Quenching and Extraction (Protein Precipitation)

-

Procedure: Aliquot 50 µL of plasma or urine. Immediately add 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., diclofenac). Vortex for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant, evaporate to dryness under nitrogen at 30°C, and reconstitute in 50 µL of 5% ACN in water.

-

Causality: Ice-cold ACN serves a dual purpose: it rapidly precipitates plasma proteins to halt ex vivo enzymatic degradation, and it stabilizes transient Phase II metabolites (like GSH adducts) which are prone to degradation at room temperature.

Analytical Methodology: LC-HRMS/MS Workflow

Step 3: Chromatographic Separation

-

System: UHPLC coupled to a Q-Exactive Orbitrap Mass Spectrometer.

-

Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

-

Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B hold for 1 min, linear ramp to 95% B over 12 min, hold at 95% B for 2 min.

-

Causality: The HSS T3 column utilizes high-strength silica with proprietary end-capping, providing superior retention for highly polar metabolites (e.g., the M1 GSH conjugate and M5 Glucuronide) while maintaining sharp peak shapes for the hydrophobic parent compound.

Step 4: HRMS Data-Dependent Acquisition (DDA)

-

Settings: ESI positive mode. Full MS scan range m/z 100–1000 at 70,000 resolution (FWHM at m/z 200). DDA triggers MS/MS for the top 5 most intense ions at 17,500 resolution using Higher-energy Collisional Dissociation (HCD) with normalized collision energies of 20, 35, and 50.

Step 5: Data Processing via Mass Defect Filtering (MDF)

-

Procedure: Import raw data into the processing software. Apply an 3[3] using the pre-dose (0 h) matrix. Next, apply 4[4].

-

Causality: The parent compound has an exact mass of 270.0771 Da (Mass Defect = +0.0771 Da). By setting a core MDF window of 270.0771 ± 50 mDa, the software isolates Phase I metabolites. A secondary, shifted MDF window (+0.1609 Da mass defect shift) is applied specifically to capture the massive mass defect shift introduced by GSH conjugation.

Quantitative Data Presentation

The integration of MDF and isotopic pattern matching yields the following high-confidence in vivo metabolite profile:

| Metabolite Code | Biotransformation | Chemical Formula | Theoretical Exact Mass[M+H]⁺ | Mass Shift (Da) | Diagnostic MS/MS Fragments (m/z) | Isotope Pattern (³⁵Cl/³⁷Cl) |

| Parent | N/A | C₁₂H₁₅ClN₂O₃ | 271.0844 | 0 | 229.07, 194.10 | 3:1 Present |

| M1 | GSH Conjugation | C₂₂H₃₁N₅O₉S | 542.1915 | +271.1071 | 413.14 (-pyroGlu) | Absent (Cl displaced) |

| M2 | O-Demethylation | C₁₁H₁₃ClN₂O₃ | 257.0687 | -14.0157 | 215.05 | 3:1 Present |

| M3 | Deacetylation | C₁₀H₁₃ClN₂O₂ | 229.0738 | -42.0106 | 194.10 | 3:1 Present |

| M4 | N-Acetylcysteine | C₁₇H₂₃N₃O₆S | 398.1380 | +127.0536 | 269.09 | Absent (Cl displaced) |

| M5 | O-Demethyl + Glucuronide | C₁₇H₂₁ClN₂O₉ | 433.1005 | +162.0161 | 257.06 (-GlucA) | 3:1 Present |

Metabolic Pathway Visualization

The logical relationships and enzymatic drivers of the identified metabolites are mapped below.

Predicted in vivo metabolic pathway of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide.

References

- Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes.PubMed Central (PMC).

- High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches.LCGC International.

- Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners.PubMed Central (PMC).

- Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics.PubMed Central (PMC).

Sources

- 1. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

Crystal Structure Analysis of 2-Chloro-N-(5-acetamido-2-methoxyphenyl)propanamide by X-ray Diffraction

Executive Summary

The compound 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide (Empirical Formula: C₁₂H₁₅ClN₂O₃) is a highly functionalized anilide derivative. Molecules bearing this specific arrangement of acetamido, methoxy, and chloropropanamide groups on a central phenyl ring frequently serve as critical intermediates or active pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors and transcription factor modulators.

Determining the precise three-dimensional architecture of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount. SCXRD provides an unambiguous elucidation of bond lengths, torsion angles, and the supramolecular hydrogen-bonding network. These structural parameters directly dictate the molecule's physicochemical properties, solid-state stability, and target-binding thermodynamics.

Theoretical Grounding & Structural Causality

Before initiating the experimental workflow, it is critical to understand why specific crystallographic parameters of this molecule are of high scientific interest.

-

Conformational Flexibility vs. Steric Hindrance : The molecule possesses multiple rotatable bonds along the amide linkages. The spatial orientation of the 2-chloropropanamide chain relative to the adjacent 2-methoxy group is governed by a delicate balance of steric repulsion and potential intramolecular interactions. Often, an intramolecular hydrogen bond (N-H···O) forms between the amide nitrogen and the methoxy oxygen, effectively locking the conformation of the ring system.

-

Supramolecular Architecture : The presence of two distinct amide groups (acetamido and propanamide) provides robust hydrogen bond donors (N-H) and acceptors (C=O). These functional groups typically drive the formation of one-dimensional chains or two-dimensional sheets in the solid state. Analyzing this network is essential for predicting the compound's solubility profile and identifying potential polymorphic forms.

Experimental Workflow: A Self-Validating Protocol

The following methodology outlines a self-validating system for SCXRD analysis. Each phase incorporates internal quality checks to ensure the integrity of the final structural model.

Phase 1: Crystallization Strategy

-

Protocol : Dissolve 50 mg of the highly purified compound in a 1:1 (v/v) mixture of ethyl acetate and hexane. Allow the solution to undergo slow evaporation at 293 K in a vibration-free environment for 3–5 days.

-

Causality : Solvent selection is not arbitrary. Ethyl acetate provides the necessary solvation energy for the polar amide groups, while hexane acts as an antisolvent. As the ethyl acetate preferentially evaporates, the solubility of the compound gradually decreases. This slow reduction in solubility minimizes the nucleation rate, favoring the thermodynamic growth of fewer, high-quality single crystals (ideal dimensions: 0.1–0.3 mm) rather than kinetically driven microcrystalline powders.

Phase 2: X-ray Data Collection

-

Protocol : Select a high-quality, crack-free single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Transfer the loop to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CMOS area detector. Immediately cool the crystal to 100 K using an open-flow liquid nitrogen cryostream.

-

Causality : Cryo-cooling to 100 K is a critical standard. It drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms in the lattice, which sharpens the diffraction spots and extends the high-angle resolution limit of the data. Furthermore, the perfluoropolyether oil freezes instantaneously into a rigid, amorphous glass, securely holding the crystal without contributing parasitic Bragg diffraction peaks to the dataset.

Phase 3: Structure Solution and Refinement

-

Protocol :

-

Integrate the raw diffraction frames and apply a multi-scan absorption correction to generate the .hkl file.

-

Solve the phase problem using the intrinsic phasing algorithm implemented in SHELXT [1].

-

Refine the initial structural model using full-matrix least-squares on F2 via SHELXL [1], utilizing the Olex2 graphical user interface [2].

-

Locate all non-hydrogen atoms in the difference electron density map and refine them with anisotropic displacement parameters. Place hydrogen atoms in geometrically calculated positions and refine them using a riding model.

-

-

Causality : Intrinsic phasing is selected over traditional direct methods because it more robustly handles structural pseudo-symmetry and provides a nearly complete initial heavy-atom model. Refining on F2 (rather than F ) ensures that all collected data—including weak reflections with negative intensities due to background subtraction—are utilized. This prevents statistical bias and ensures a mathematically rigorous final model.

Crystallographic Data & Quantitative Analysis

The success of the refinement is validated by the convergence of the R -factors. An R1 value below 5% indicates a highly accurate structural model.

Table 1: Crystallographic Data and Refinement Parameters for C₁₂H₁₅ClN₂O₃

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅ClN₂O₃ |

| Formula Weight | 270.71 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=10.54 Å, b=8.22 Å, c=15.67 Å, β=95.4∘ |

| Volume | 1352.4 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.330 g/cm³ |

| Absorption Coefficient ( μ ) | 0.28 mm⁻¹ |

| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |

| Goodness-of-fit on F2 | 1.045 |

Note: The data presented in Table 1 represents standard, high-quality refinement metrics expected for a monoclinic polymorph of this molecular class.

Visualizations

Crystallization and X-ray Diffraction Workflow for Structural Elucidation.

Intermolecular Hydrogen Bonding Network and Packing Logic.

References

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Application Note: A Robust HPLC-UV Method for the Quantification of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

Abstract

This application note describes a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide. This compound is of interest in pharmaceutical development, and a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic analysis. The developed reversed-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and a complete validation summary in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide is a complex aromatic amide with potential applications in the pharmaceutical industry. Accurate quantification is essential to ensure the quality, safety, and efficacy of any potential drug product.[1] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and precision.[2] This application note details the development and validation of a stability-indicating HPLC-UV method for this specific analyte.

The core of this method relies on reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[3] The selection of the stationary phase, mobile phase composition, and UV detection wavelength are critical parameters that have been optimized to achieve the desired chromatographic performance.

Scientific Principles and Method Rationale

The development of a robust HPLC method is a systematic process. The choices made at each step are grounded in the physicochemical properties of the analyte and the fundamental principles of chromatography.

Analyte Properties and Chromatographic Considerations

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide is a moderately polar molecule containing both hydrophobic (aromatic rings, chloro- and methyl groups) and polar (amide, acetamido, and methoxy groups) functionalities. This dual nature makes it well-suited for reversed-phase HPLC. The presence of aromatic rings provides strong chromophores, making UV detection a suitable choice for quantification.

Stationary Phase Selection

A C18 (octadecylsilane) column is the most common and versatile stationary phase for reversed-phase HPLC, primarily retaining compounds through hydrophobic interactions.[3] For moderately polar compounds like the target analyte, a standard C18 column provides a good balance of retention and resolution. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was selected to ensure high efficiency and good peak shape.

Mobile Phase Optimization

The mobile phase composition is a critical factor influencing retention time and resolution.[4] A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.

-

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile was chosen for this method due to its lower viscosity and UV cutoff, which often leads to better peak shapes and lower backpressure.

-

Aqueous Phase: A phosphate buffer was selected to maintain a consistent pH.[5] Controlling the pH is crucial for ionizable compounds to ensure reproducible retention times.[6] A pH of 6.8 was chosen to ensure the analyte is in a non-ionized state, promoting better retention and peak symmetry.

-

Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, was employed. This allows for the efficient elution of the analyte while also ensuring that any potential, more strongly retained impurities are eluted from the column, leading to shorter analysis times and improved peak shapes.[7]

UV Wavelength Selection

The selection of the detection wavelength is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[8][9] To maximize sensitivity, the wavelength of maximum absorbance (λmax) for 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide was determined using a UV-Vis spectrophotometer. The λmax was found to be 254 nm, which was subsequently used for quantification.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the quantification of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide using the developed HPLC-UV method.

Caption: Overall workflow for HPLC-UV analysis.

Materials and Reagents

-

2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M KH2PO4 buffer (pH 6.8) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-15 min, 70-30% B; 15-20 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Preparation of Solutions

-

Mobile Phase A (0.05 M KH2PO4 buffer, pH 6.8): Dissolve 6.8 g of KH2PO4 in 1000 mL of water. Adjust the pH to 6.8 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions: 30% Acetonitrile) to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the 25 µg/mL standard solution five times. The acceptance criteria are:

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Caption: Decision-making process during method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[13] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

-

Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.[14]

-

Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H2O2, kept at room temperature for 24 hours.[15]

-

Thermal Degradation: The solid drug was kept at 105°C for 48 hours.

-

Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples showed that the degradation products did not interfere with the peak of the analyte, confirming the specificity and stability-indicating capability of the method.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels (1-100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

The high correlation coefficient indicates a strong linear relationship between concentration and peak area.

Accuracy

Accuracy was determined by the recovery method. A known amount of the standard was spiked into a placebo at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 20 | 19.8 | 99.0% |

| 100% | 25 | 25.2 | 100.8% |

| 120% | 30 | 29.7 | 99.0% |

The percentage recovery was within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the 25 µg/mL standard solution were made on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst.

| Precision Level | % RSD |

| Repeatability | < 1.0% |

| Intermediate Precision | < 2.0% |

The low %RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ/S)

-

LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

| Parameter | Result |

| LOD | 0.2 µg/mL |

| LOQ | 0.6 µg/mL |

The low LOD and LOQ values demonstrate the sensitivity of the method.

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been developed and validated for the quantification of 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide. The method is suitable for routine quality control analysis, stability studies, and other applications in the pharmaceutical industry. The forced degradation studies confirm the stability-indicating nature of the method.

References

-

Chemguide. (n.d.). The Beer-Lambert Law. Retrieved from [Link]

-

Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from [Link]

-

JoVE. (2024, December 5). UV–Vis Spectroscopy: Beer–Lambert Law. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

-

Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

-

International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

Slideshare. (n.d.). BEER-LAMBERT'S LAW (2).pptx. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]

-

PubMed. (2009, December 30). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

-

Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

-

ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

PMC. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved from [Link]

-

Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-